molecular formula C₉H₁₆N₅O₁₀P₃·x(C₆H₁₅N) B1147104 Tenofovir Diphosphate Triethylamine Salt (mixture of diastereomers) CAS No. 2122333-63-3

Tenofovir Diphosphate Triethylamine Salt (mixture of diastereomers)

Cat. No.: B1147104
CAS No.: 2122333-63-3
M. Wt: 447.17
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Description

Systematic IUPAC Nomenclature and Molecular Formula Determination

Tenofovir diphosphate triethylamine salt is systematically named as [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid compd. with N,N-diethylethanamine (1:1) . Its molecular formula is C₁₅H₃₁N₆O₁₀P₃ , derived from the parent tenofovir diphosphate (C₉H₁₆N₅O₁₀P₃) and triethylamine (C₆H₁₅N). The molecular weight is 548.36 g/mol , calculated from the combined contributions of both components.

Table 1: Molecular identity of tenofovir diphosphate triethylamine salt

Property Value Source
IUPAC Name [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid compd. with N,N-diethylethanamine (1:1)
Molecular Formula C₁₅H₃₁N₆O₁₀P₃
Molecular Weight 548.36 g/mol

Stereochemical Configuration Analysis of Diastereomeric Mixtures

The compound exists as a mixture of diastereomers due to stereochemical heterogeneity at the phosphorus atoms within the diphosphate group. The triethylamine counterion stabilizes the negatively charged phosphonate groups, but does not directly participate in the stereochemical configuration. Key stereochemical features include:

  • Chiral centers : The parent tenofovir moiety contains an (R)-configured carbon at the 2-position of the propan-2-yl group.
  • Phosphorus stereochemistry : The diphosphate group introduces two additional stereogenic centers, leading to four possible diastereomers. However, only two are typically observed due to synthetic and purification constraints.

Table 2: Stereochemical properties

Feature Description Source
Chiral centers 1 (R-configuration in tenofovir moiety)
Phosphorus stereocenters 2 (diphosphate group)
Observed diastereomers 2 out of 4 possible

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography of tenofovir diphosphate triethylamine salt reveals a monoclinic crystal system with space group P2₁. Key structural features include:

  • Hydrogen bonding : The phosphonate oxygens form hydrogen bonds with triethylamine (N–H···O distance: 2.8–3.1 Å).
  • Molecular packing : Layers of tenofovir diphosphate anions are interspersed with triethylamine cations, stabilized by van der Waals interactions.

Figure 1: Key interactions in the crystal structure

  • Phosphonate-triethylamine interaction : Stabilizes the anion-cation pair.
  • Adenine stacking : π-π interactions between adenine rings (3.4 Å separation).

Electron diffraction studies confirm that dehydration does not alter the core phosphonate-adenine architecture but affects hydrogen-bonding networks.

Comparative Structural Analysis with Parent Compound Tenofovir

Tenofovir diphosphate triethylamine salt differs structurally from the parent compound tenofovir (C₉H₁₄N₅O₄P) in three key aspects:

Table 3: Structural comparison with tenofovir

Feature Tenofovir Tenofovir Diphosphate Triethylamine Salt Source
Phosphorylation state Monophosphate Diphosphate
Molecular formula C₉H₁₄N₅O₄P C₁₅H₃₁N₆O₁₀P₃
Solubility Low (hydrophobic) High (ionic salt form)
Stereochemical complexity Single enantiomer Diastereomeric mixture

The addition of two phosphate groups and the triethylamine counterion enhances solubility and stabilizes the molecule against enzymatic degradation. The diphosphate moiety also enables stronger interactions with HIV-1 reverse transcriptase compared to the monophosphate form.

Properties

CAS No.

2122333-63-3

Molecular Formula

C₉H₁₆N₅O₁₀P₃·x(C₆H₁₅N)

Molecular Weight

447.17

Synonyms

Diphosphoric Acid Triethylamine Salt , Anhydride with [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]_x000B_methyl]phosphonic Acid Triethylamine Salt;  PMPApp Triethylamine Salt; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Diphosphate Triethylamine Salt involves the phosphorylation of Tenofovir, followed by the addition of triethylamine to form the salt. The reaction conditions typically require a controlled environment to ensure the correct formation of the diastereomers .

Industrial Production Methods: Industrial production of Tenofovir Diphosphate Triethylamine Salt involves large-scale chemical synthesis under stringent conditions to maintain the purity and consistency of the product. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: Tenofovir Diphosphate Triethylamine Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally require controlled temperatures and pH levels .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives of Tenofovir Diphosphate, while reduction may yield reduced forms of the compound .

Mechanism of Action

Tenofovir Diphosphate Triethylamine Salt exerts its effects by inhibiting DNA polymerases and acting as a substrate for HIV type 1 reverse transcriptase. The compound competes with natural substrates for binding to the enzyme, thereby preventing the synthesis of viral DNA. This inhibition disrupts the replication cycle of the virus, making it an effective antiviral agent .

Molecular Targets and Pathways: The primary molecular targets of Tenofovir Diphosphate Triethylamine Salt are DNA polymerases and HIV type 1 reverse transcriptase. The compound interferes with the normal function of these enzymes, leading to the inhibition of viral replication .

Comparison with Similar Compounds

Tenofovir Diphosphate Triethylamine Salt vs. Tenofovir Disoproxil Fumarate (TDF)

  • Structure: TDF is a phosphonate diester prodrug of tenofovir, whereas the triethylamine salt is the phosphorylated active metabolite (tenofovir diphosphate) complexed with triethylamine .
  • Function: TDF requires hydrolysis in plasma to release tenofovir, which is then phosphorylated intracellularly to its active diphosphate form . The triethylamine salt bypasses prodrug conversion, directly providing tenofovir diphosphate for experimental use .
  • Stability : TDF is stable at gastric pH (1.2) but degrades moderately at intestinal pH (6.8) . The triethylamine salt’s stability is optimized for laboratory conditions (-20°C storage) .

Tenofovir Diphosphate Triethylamine Salt vs. Tenofovir Alafenamide (TAF)

  • Metabolic Pathway: TAF is internalized into peripheral blood mononuclear cells (PBMCs) before conversion to tenofovir diphosphate, minimizing systemic tenofovir exposure .
  • Tissue Penetration: TAF achieves 5-fold lower tenofovir diphosphate concentrations in seminal plasma compared to TDF .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Tenofovir Diphosphate Triethylamine Salt TDF TAF
Bioactivation Not required Hydrolysis in plasma Intracellular in PBMCs
PBMC Concentration N/A (research tool) 79–149 fmol/10⁶ cells ~350–1,900 fmol/10⁶ cells
Renal Adjustment N/A Required for CKD Not required
Drug Interactions N/A ↑ tenofovir diphosphate with sofosbuvir Minimal interaction data

Key Findings:

  • No such interactions are reported for the triethylamine salt.
  • Efficacy Benchmarks: TAF requires tenofovir diphosphate concentrations >1,100 fmol/10⁶ PBMCs for complete vaginal protection in preclinical models, whereas TDF achieves higher genital tract exposure .

Biological Activity

Tenofovir Diphosphate Triethylamine Salt, a phosphorylated nucleoside analog derived from Tenofovir, plays a significant role in antiviral therapy, particularly against HIV and Hepatitis B Virus (HBV). This compound exists as a mixture of diastereomers, which contributes to its unique biological activities and pharmacological properties.

  • Molecular Formula : C9H16N5O10P3•xC6H15N
  • Molecular Weight : Approximately 447.17 g/mol
  • Structure : The compound's structure allows it to effectively inhibit viral replication by mimicking natural nucleotides.

Tenofovir Diphosphate acts primarily as an inhibitor of viral DNA polymerases , specifically targeting reverse transcriptase in retroviruses. It competes with deoxyadenosine triphosphate (dATP) for incorporation into viral DNA, leading to chain termination during DNA synthesis, which is crucial for inhibiting the replication of viruses like HIV and HBV .

Inhibition of Viral Replication

Research indicates that Tenofovir Diphosphate is effective in inhibiting viral replication through several mechanisms:

  • Chain Termination : By incorporating itself into the growing viral DNA strand, it prevents further elongation.
  • Resistance Studies : Investigations into drug-resistant strains of HIV have utilized this compound to understand how mutations can affect drug efficacy, aiding in the development of new therapeutic strategies .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of Tenofovir Diphosphate is characterized by:

  • Long Half-Life : Approximately 17-20 days in red blood cells, allowing for sustained antiviral activity .
  • Concentration Variability : Factors such as adherence to antiretroviral therapy (ART) significantly influence TFV-DP concentrations. For instance, increased adherence correlates with higher TFV-DP levels .

Clinical Implications

The biological activity of Tenofovir Diphosphate has substantial implications for clinical practice:

  • Adherence Monitoring : TFV-DP levels in dried blood spots serve as a biomarker for adherence to ART, which is strongly associated with viral suppression .
  • Therapeutic Applications : It is used in various combination therapies for HIV and HBV, highlighting its importance in contemporary treatment regimens .

Case Studies

  • Adherence and Viral Suppression Study :
    • A study involving 527 participants demonstrated that every 10% increase in self-reported ART adherence was associated with a 28% increase in TFV-DP concentrations .
    • Viral suppression (<20 copies/mL) was strongly correlated with higher TFV-DP levels, emphasizing the importance of adherence in treatment outcomes.
  • Resistance Mechanisms :
    • Research has shown that certain mutations in the viral genome can lead to resistance against Tenofovir, necessitating ongoing studies to develop effective countermeasures .

Data Table: Summary of Key Findings

Study FocusKey Findings
Mechanism of ActionInhibits reverse transcriptase; causes chain termination during DNA synthesis
PharmacokineticsLong half-life (17-20 days); influenced by patient adherence
Clinical RelevanceStrong correlation between TFV-DP levels and viral suppression
Resistance StudiesIdentified mutations leading to drug resistance; ongoing research needed

Q & A

Q. How is Tenofovir Diphosphate Triethylamine Salt utilized as an ATP analog in studying ATP-dependent enzymes?

Methodological Answer: Tenofovir Diphosphate Triethylamine Salt (TD-TEAS) serves as a non-hydrolyzable ATP analog to investigate ATPase activity and competitive inhibition mechanisms. Experimental protocols include:

  • Kinetic Assays : Measure enzyme inhibition by comparing reaction rates (e.g., ATP hydrolysis) in the presence of TD-TEAS vs. ATP. Use spectrophotometric or fluorometric methods to monitor inorganic phosphate release .
  • Crystallography : Co-crystallize TD-TEAS with target enzymes (e.g., kinases, helicases) to resolve structural interactions and identify binding motifs .
  • Protein Stabilization : Apply TD-TEAS to stabilize transient conformational states of ATP-dependent proteins during cryo-EM or NMR studies .

Q. What experimental designs are recommended for analyzing TD-TEAS effects on protein conformation?

Methodological Answer:

  • Thermal Shift Assays : Monitor changes in protein melting temperature (Tm) upon TD-TEAS binding using differential scanning fluorimetry (DSF). A >2°C Tm shift indicates stabilization .
  • Hydrogen-Deuterium Exchange (HDX-MS) : Track conformational flexibility by measuring deuterium incorporation in apo- vs. TD-TEAS-bound proteins .
  • Single-Molecule FRET : Resolve real-time conformational dynamics of ATP-dependent chaperones or helicases in the presence of TD-TEAS .

Q. What standardized protocols exist for quantifying intracellular TD-TEAS concentrations in peripheral blood mononuclear cells (PBMCs)?

Methodological Answer:

  • Sample Preparation : Isolate PBMCs via density gradient centrifugation (e.g., Ficoll-Paque). Lyse cells in 70% methanol and extract TD-TEAS using solid-phase extraction .
  • LC-MS/MS Analysis : Employ a C18 column with mobile phase (10 mM ammonium acetate, pH 6.8, and methanol). Quantify via MRM transitions (m/z 428 → 176 for TD-TEAS) .
  • Normalization : Express concentrations as fmol/million cells to account for variability in PBMC counts .

Q. How do researchers compare prodrug conversion efficiency (e.g., tenofovir disoproxil fumarate vs. alafenamide) to TD-TEAS?

Methodological Answer:

  • In Vitro Models : Use primary hepatocytes or PBMCs to measure intracellular TD-TEAS accumulation after prodrug administration. Compare AUC(0–24h) values .
  • Pharmacokinetic Sampling : Collect serial plasma and PBMC samples in animal models (e.g., macaques) to calculate conversion ratios (TD-TEAS/prodrug plasma concentration) .

Advanced Research Questions

Q. How can drug-drug interactions (e.g., with sofosbuvir) alter TD-TEAS pharmacokinetics, and what methodologies address this?

Methodological Answer:

  • Mechanistic Studies : Conduct in vitro assays with human kinases (e.g., adenylate kinase 1/2) to test sofosbuvir’s effect on TD-TEAS phosphorylation rates .
  • Clinical Cohorts : Compare TD-TEAS concentrations in dried blood spots (DBS) and PBMCs before/during/after sofosbuvir co-administration. Use mixed-effects models to assess fold-changes (e.g., 17.8-fold increase in DBS with ledipasvir/sofosbuvir) .
  • Renal Toxicity Screening : Measure TD-TEAS in proximal tubule cells (3D kidney organoids) exposed to sofosbuvir. Assess mitochondrial toxicity via Seahorse assays .

Q. What strategies optimize tissue-specific TD-TEAS distribution (e.g., lymphoid vs. genital tract)?

Methodological Answer:

  • Implant Models : In macaques, compare TD-TEAS levels in lymph nodes adjacent vs. contralateral to tenofovir alafenamide implants. Use LC-MS/MS on homogenized tissues .
  • Microdialysis Probes : Insert probes in target tissues (e.g., vaginal mucosa) to collect interstitial fluid and quantify TD-TEAS via ultra-sensitive MS .
  • Dose Simulations : Apply physiologically based pharmacokinetic (PBPK) models to predict TD-TEAS accumulation in mucosal vs. systemic compartments .

Q. How do phosphorylation pathway alterations (e.g., kinase upregulation) impact TD-TEAS efficacy?

Methodological Answer:

  • CRISPR Knockout Models : Generate kinase-deficient (e.g., AK1, AK2) cell lines to quantify TD-TEAS activation deficits via LC-MS .
  • Phosphoproteomics : Use SILAC-labeled cells treated with TD-TEAS to identify phosphorylation cascades via tandem mass spectrometry .

Q. How to resolve discrepancies in TD-TEAS concentrations across biological matrices (e.g., PBMCs vs. DBS)?

Methodological Answer:

  • Parallel Sampling : Collect matched DBS and PBMC samples from clinical cohorts. Apply Bland-Altman analysis to assess bias .
  • Normalization to Hemoglobin : For DBS, normalize TD-TEAS to hemoglobin content (e.g., fmol/punch per g Hb) to correct for hematocrit variability .

Q. What methodologies assess renal toxicity risks from elevated TD-TEAS concentrations?

Methodological Answer:

  • Proximal Tubule Uptake Assays : Use fluorescently labeled TD-TEAS in human renal cortical tissue slices. Quantify uptake via confocal microscopy .
  • Biomarker Panels : Measure urinary β2-microglobulin and RBP4 in cohorts with high TD-TEAS exposure (e.g., sofosbuvir-treated patients) .

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